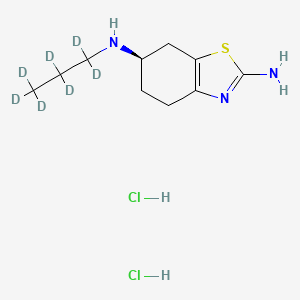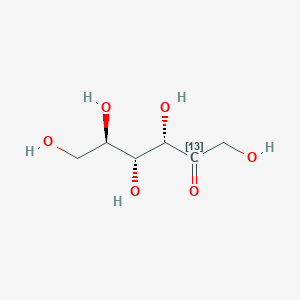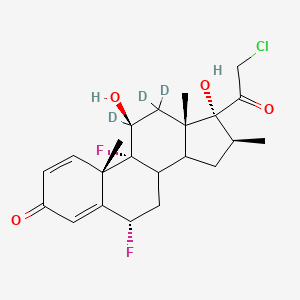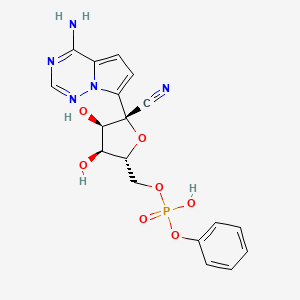
Didodecyldimethylammonium Chloride-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecyldimethylammonium Chloride-d6 is a deuterium-labeled version of Didodecyldimethylammonium Chloride, a quaternary ammonium compound. This compound is characterized by its molecular formula C26H50D6ClN and a molecular weight of 424.22 . It is commonly used as a phase transfer catalyst and has applications in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didodecyldimethylammonium Chloride-d6 can be synthesized by the reaction of Didodecyldimethylamine with deuterated methyl chloride in the presence of a suitable solvent. The reaction typically occurs under elevated temperatures and pressures to ensure complete deuteration .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-pressure reactors where Didodecyldimethylamine is reacted with deuterated methyl chloride. The reaction is carried out at temperatures around 100°C and pressures of 0.2-0.3 MPa for about 6 hours . The product is then purified and diluted to the desired concentration using ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecyldimethylammonium Chloride-d6 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: This compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Didodecyldimethylammonium Chloride-d6 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Didodecyldimethylammonium Chloride-d6 involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane fluidity and leakage of intracellular contents. This disruption ultimately results in cell death . The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Didecyldimethylammonium Chloride: A closely related compound with similar applications but without deuterium labeling.
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Cetyltrimethylammonium Bromide: A surfactant with similar properties used in various industrial applications.
Uniqueness
Didodecyldimethylammonium Chloride-d6 is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and in applications requiring stable isotopes . This labeling allows for more precise tracking and analysis in scientific research compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C26H56ClN |
|---|---|
Molekulargewicht |
424.2 g/mol |
IUPAC-Name |
didodecyl-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1/i3D3,4D3; |
InChI-Schlüssel |
WLCFKPHMRNPAFZ-SKCUOGQWSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)C([2H])([2H])[2H].[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
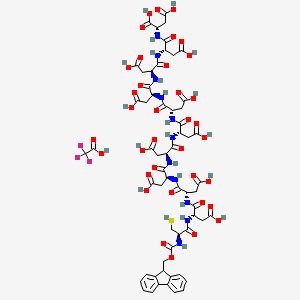
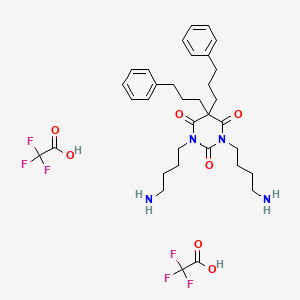
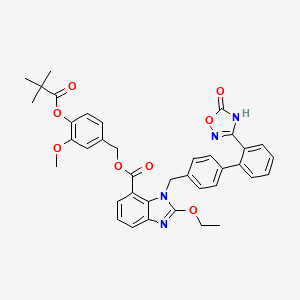

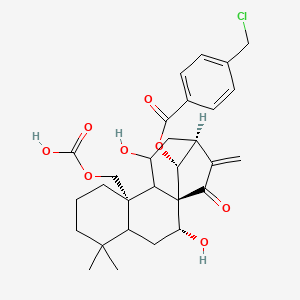
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)

